molecular formula C8H6Br2N2 B1393216 3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride CAS No. 1072944-65-0

3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B1393216
CAS No.: 1072944-65-0
M. Wt: 289.95 g/mol
InChI Key: FTWJABDZQQPATE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride is a brominated heterocyclic compound with a fused imidazo[1,2-a]pyridine core. Brominated imidazo[1,2-a]pyridines are often intermediates in drug discovery due to their bioactivity and versatility in functionalization.

Properties

IUPAC Name

3,6-dibromo-7-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-5-2-8-11-3-7(10)12(8)4-6(5)9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWJABDZQQPATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-65-0
Record name 3,6-Dibromo-7-methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Purity (HPLC %)
Condensation & cyclization 2-amino-5-bromopyridine + aqueous chloroacetaldehyde, NaHCO3, EtOAc or EtOH, 70–90 °C, 6–12 h 72.6–86.5 98.3–99.3
Bromination N-Bromosuccinimide, room temp, 4 h Complete -
Purification Recrystallization (EtOAc:hexane = 1:3) - -

Summary of Preparation Method

Stage Description Typical Reagents & Conditions
1. Starting material 2-amino-5-bromo-7-methylpyridine (or 2-amino-5-bromopyridine + methylation) Commercial or synthesized via known routes
2. Cyclization Condensation with chloroacetaldehyde, base (NaHCO3 or NaOH), solvent (EtOH or EtOAc), 70–90 °C, 6–12 h Forms imidazo[1,2-a]pyridine core
3. Bromination N-Bromosuccinimide at room temperature, 4 h Introduces bromine at position 3
4. Salt formation Treatment with HCl (gas or aqueous) Forms hydrochloride salt
5. Purification Recrystallization from ethyl acetate/hexane Ensures high purity (≥98%)

Research Findings and Notes

  • The use of sodium bicarbonate as a mild base during condensation avoids harsh conditions and side reactions, improving yield and purity.

  • Bromination with N-bromosuccinimide is selective and efficient for introducing bromine at the 3-position without overbromination or ring degradation.

  • The hydrochloride salt form enhances the compound's stability and solubility, which is critical for pharmaceutical applications.

  • Microwave-assisted protocols and continuous flow methods have been reported for related imidazo[1,2-a]pyridine derivatives, offering scalable and environmentally benign alternatives, though specific data for this compound remain limited.

Comparative Table of Preparation Parameters

Parameter Method A (Patent CN105037356A) Method B (Literature Metal-Free Synthesis) Notes
Starting amine 2-amino-5-bromopyridine 2-aminopyridine derivatives Methyl substitution requires modified amine
Carbonyl reagent Aqueous chloroacetaldehyde Aldehydes or haloacetaldehydes Haloacetaldehyde preferred for bromination
Base Sodium bicarbonate or sodium hydroxide Sodium hydroxide, potassium hydroxide, or acid catalysis Mild bases favored for selectivity
Bromination reagent N-Bromosuccinimide N-Bromosuccinimide or bromine NBS preferred for controlled bromination
Reaction temperature 70–90 °C (condensation), room temp (bromination) Ambient to moderate heating Temperature critical for yield
Yield 72–86% Variable, often 60–90% depending on conditions High yields achievable with optimized conditions
Purification Recrystallization (EtOAc/hexane) Chromatography or recrystallization Recrystallization preferred industrially

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
The imidazo[1,2-a]pyridine scaffold, which includes 3,6-dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride, has been investigated for its potential as an anticancer agent. Research has shown that derivatives of this compound can inhibit key proteins involved in cancer cell proliferation. For instance, compounds with similar structures have been developed as bromodomain inhibitors targeting the cyclic AMP response element-binding protein (CBP) and E1A binding protein P300 (EP300), which are crucial in oncogenic signaling pathways .

1.2 Anti-Tuberculosis Activity
Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine analogues against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). These compounds exhibit significant antibacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM . The structure-activity relationship (SAR) studies have indicated that modifications to the imidazo[1,2-a]pyridine core can enhance its efficacy against these pathogens.

Synthesis and Derivatives

2.1 Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents at different positions on the imidazo[1,2-a]pyridine ring. Recent advancements in metal-free synthesis methods have made it easier to produce this compound efficiently while maintaining high yields .

2.2 Derivative Studies
Numerous studies have focused on synthesizing derivatives of this compound to investigate their biological activities further. For example, modifications at the 7-position have led to compounds with enhanced selectivity and potency against specific cancer cell lines and bacterial strains .

Biological Research Applications

3.1 Inhibition Studies
The compound has been utilized in various enzyme inhibition assays where it has shown promising results against kinases involved in cancer progression. For instance, studies involving Aurora-A kinase inhibitors indicate that certain derivatives can significantly inhibit enzyme activity while exhibiting low cytotoxicity towards normal cells .

3.2 Fluorescent Probes
Some derivatives of imidazo[1,2-a]pyridine have been developed as fluorescent probes for biological imaging. These probes are particularly useful for visualizing activated microglia in neurological studies and understanding their role in diseases like Alzheimer's and glioma .

Case Studies

Study Focus Findings
Zhou et al. (2022)Anti-inflammatory activityDeveloped new derivatives with dual inhibition properties against Aurora-A kinase and KSP; some showed significant cytotoxicity against HCT116 cells.
Abrahams et al. (2020)Anti-TB activityIdentified potent inhibitors of Mtb with MICs between 0.03 to 5.0 μM; explored SAR for optimizing efficacy.
Recent Research on Bromodomain InhibitorsCancer therapeuticsDemonstrated selective micromolar inhibitory activity against CBP bromodomain using modified imidazo[1,2-a]pyridine scaffolds.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit key enzymes or proteins involved in the growth and proliferation of microbial or cancer cells. The exact pathways and molecular targets are still under investigation, but it is known to disrupt cellular processes leading to cell death .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key features include bromine atoms at positions 3 and 6, a methyl group at position 7, and a hydrochloride salt. Below is a comparison with structurally related imidazo[1,2-a]pyridine derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Data References
6-Bromo-7-methylimidazo[1,2-a]pyridine HCl Br (C6), Me (C7) C₈H₈BrClN₂ 283.52 Purity: 98% (HPLC), used in intermediates
8-Bromo-6-chloroimidazo[1,2-a]pyridine HCl Br (C8), Cl (C6) C₇H₅BrCl₂N₂ 286.94 CAS: 957120-39-7; GHS-compliant SDS
3-Bromo-7-methylimidazo[1,2-a]pyridine Br (C3), Me (C7) C₈H₇BrN₂ 227.06 CAS: 56051-32-2; non-salt form
6,8-Dibromoimidazo[1,2-a]pyridine Br (C6, C8) C₇H₄Br₂N₂ 299.93 Similarity score: 0.81 vs. target
6-Chloro-8-iodoimidazo[1,2-a]pyridine HCl Cl (C6), I (C8) C₇H₅Cl₂IN₂ 314.94 Used in halogen-rich intermediates
Key Observations:

Halogen Position and Reactivity: Bromine at position 6 (as in 6-Bromo-7-methylimidazo[1,2-a]pyridine HCl) enhances electrophilic substitution reactivity compared to chlorine or iodine analogs.

Salt Form vs. Neutral Compound :

  • Hydrochloride salts (e.g., 6-Bromo-7-methylimidazo HCl) improve solubility in polar solvents compared to neutral analogs like 3-Bromo-7-methylimidazo[1,2-a]pyridine.

Methyl Substitution :

  • Methyl groups at position 7 (as in the target compound) may sterically hinder reactions at adjacent positions, altering regioselectivity in further derivatization.

Key Insights:

Synthetic Methods :

  • Brominated imidazo[1,2-a]pyridines are often synthesized via cyclization reactions using catalysts like In(OTf)3 or multicomponent one-pot reactions.
  • The presence of halogens (Br, Cl) facilitates further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Spectroscopic Trends :

  • Bromine substituents cause distinct deshielding in ¹H NMR (e.g., aromatic protons near Br resonate at δ 7.8–8.2).
  • IR spectra of hydrochloride salts show broad NH stretches (~3200 cm⁻¹) and characteristic C-Br vibrations (~600 cm⁻¹).

Biological Activity

3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C8H6Br2N2·HCl
  • Molecular Weight : 288.41 g/mol
  • CAS Number : 1072944-65-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity :
    • The compound exhibits significant activity against various bacterial strains, including those resistant to multiple drugs. Its mechanism involves inhibiting bacterial growth by disrupting essential biochemical pathways necessary for bacterial survival and replication .
  • Anticancer Properties :
    • Research indicates that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. The bromine substitutions in 3,6-dibromo-7-methylimidazo[1,2-a]pyridine enhance its potency against cancer cell lines by modulating cell cycle progression and promoting cell death .

Pharmacological Profile

The pharmacological profile of this compound has been evaluated in several studies:

  • Minimum Inhibitory Concentration (MIC) : The compound has shown promising MIC values against various pathogens, indicating its potential as an effective antimicrobial agent. For instance, a related compound demonstrated an MIC of ≤1 μM against Mycobacterium tuberculosis strains .
  • Selectivity and Toxicity : In vitro studies have assessed the cytotoxicity of this compound against mammalian cell lines such as VERO and HeLa cells. The results suggest that while the compound exhibits potent antimicrobial activity, it maintains a favorable safety profile with acceptable toxicity levels at therapeutic doses .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy Against Mycobacterium tuberculosis :
    • A study evaluated the efficacy of various imidazo[1,2-a]pyridine derivatives against drug-resistant strains of M. tuberculosis. The results indicated that certain derivatives exhibited MIC values as low as 0.03 μM against resistant strains, showcasing their potential as novel anti-TB agents .
  • Anticancer Activity in Cell Lines :
    • Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The study found that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis in a dose-dependent manner .

Summary of Findings

The biological activity of this compound is characterized by its antimicrobial and anticancer properties. Key findings include:

Biological ActivityMIC (μM)Cell Line TestedEffect Observed
Antimicrobial (M. tuberculosis)≤1Not specifiedSignificant growth inhibition
Anticancer (HeLa cells)N/AHeLaInduction of apoptosis

Q & A

Q. Can eco-friendly catalysts like thiamine hydrochloride replace traditional Lewis acids in imidazo[1,2-a]pyridine synthesis?

  • Methodological Answer : Thiamine hydrochloride catalyzes cyclocondensation of aldehydes and ketones under solvent-free microwave irradiation (60% yield, 10 min). This avoids toxic metals (In, Pd) but is less effective for brominated substrates due to reduced Lewis acidity. Hybrid strategies (e.g., thiamine + In(OTf)₃) may balance sustainability and efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.